molecular formula C16H25N5O3 B2623500 N4-cyclohexyl-6-methyl-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine CAS No. 1209166-91-5

N4-cyclohexyl-6-methyl-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

Cat. No.: B2623500
CAS No.: 1209166-91-5
M. Wt: 335.408
InChI Key: BMMOGHHHEYEAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-cyclohexyl-6-methyl-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a pyrimidine-based chemical compound designed for research and development applications. Pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in numerous therapeutic agents . These compounds are known to interact with various biological targets through their ability to form hydrogen bonds and act as bioisosteres for other aromatic systems . Research into pyrimidine derivatives like this compound frequently explores their potential as core structures for developing novel therapeutic agents, with published studies demonstrating significant anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities among related pyrimidine compounds . The structural features of this specific compound—including the cyclohexyl substituent, tetrahydrofuran methyl group, and nitro functionality—represent strategic modifications that researchers can utilize to optimize pharmacological properties and target specificity during investigational studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

4-N-cyclohexyl-6-methyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-11-14(21(22)23)15(19-12-6-3-2-4-7-12)20-16(18-11)17-10-13-8-5-9-24-13/h12-13H,2-10H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMOGHHHEYEAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCC2CCCO2)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-cyclohexyl-6-methyl-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of cyclohexylamine with a suitable nitro compound under acidic conditions to form the nitro-substituted pyrimidine

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding nitroso compounds or carboxylic acids.

  • Reduction: Production of amines or amides.

  • Substitution: Generation of various substituted pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be employed in the study of enzyme inhibitors or as a probe to investigate cellular processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural complexity allows for the design of drugs targeting specific biological pathways.

Industry: In the materials industry, this compound can be utilized in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N4-cyclohexyl-6-methyl-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2,4-Diamine Derivatives

Structural Analogs and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Notes Source Reference
Target Compound N4-Cyclohexyl, 5-Nitro, N2-(THF-2-yl)methyl, 6-Methyl ~366.4* Hypothesized antimicrobial activity; enhanced solubility from THF group -
5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine 5-(3,4-Dimethoxybenzyl) ~284.3 Analytical standard; electron-donating groups may reduce reactivity
N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine (FW9) N4-Benzodioxole, 6-Methoxyphenyl 350.4 Potential metabolic stability due to benzodioxole; methoxy enhances lipophilicity
5-[4-[(5-Chlorothiophen-2-yl)Methylamino]Phenyl]-6-(Phenylmethoxymethyl)Pyrimidine-2,4-Diamine 5-Chlorothiophene, N2-Benzyloxymethyl 452.0 High xlogP (4.5); likely targets GPCRs or kinases
(S)-Iclaprim 2,4-Diaminopyrimidine core with cyclopropyl and dimethoxyphenyl groups ~332.4 Gram-positive antibacterial activity; under clinical investigation
N4-Isopropyl-6-Methyl-5-Nitropyrimidine-2,4-Diamine N4-Isopropyl, 5-Nitro, 6-Methyl ~239.2 Structural simplicity; lacks solubility-enhancing groups

*Calculated based on formula.

Key Comparative Insights

Substituent-Driven Bioactivity
  • N4-Cyclohexyl vs.
  • 5-Nitro Group : Present in both the target compound and N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine (), this group is critical for inhibiting enzymes like dihydrofolate reductase (DHFR), as seen in (S)-iclaprim’s Gram-positive activity .
  • N2-Tetrahydrofuran Methyl vs. Benzyl/Thiophene : The tetrahydrofuran (THF) group enhances solubility compared to aromatic substituents (e.g., benzodioxole in FW9 or chlorothiophene in ), which may translate to better bioavailability .
Physicochemical Properties
  • Lipophilicity : The target compound’s THF group likely reduces logP compared to analogs with benzyl or chlorothiophene substituents (e.g., xlogP 4.5 in ).
  • Hydrogen Bonding: The 2,4-diamine core provides hydrogen bond donors/acceptors, but substituents like nitro (electron-withdrawing) or methoxy (electron-donating) alter electronic density, affecting binding kinetics .
Therapeutic Potential
  • Metabolic Stability : The THF group may be susceptible to oxidative metabolism, whereas benzodioxole (FW9) or chlorothiophene () substituents could prolong half-life .

Biological Activity

N4-cyclohexyl-6-methyl-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes available research findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine core substituted with various functional groups. The presence of the nitro group and the tetrahydrofuran moiety is particularly significant for its biological activity.

  • Inhibition of Cyclin-dependent Kinases (CDKs) :
    • Recent studies indicate that compounds similar to this compound exhibit potent inhibition of CDK2 and CDK9. These kinases are critical for cell cycle progression and transcriptional regulation, respectively .
    • For instance, a related compound demonstrated an IC50 value of 0.004 μM for CDK2 and 0.009 μM for CDK9, leading to significant antitumor effects through G2/M cell cycle arrest and induction of apoptosis in cancer cell lines .
  • Antitumor Activity :
    • The compound has shown promising results in various cancer models. In vitro studies have reported cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The mechanism involves the modulation of apoptosis-related proteins and cell cycle regulators .
  • Anti-inflammatory Effects :
    • Pyrimidine derivatives are known for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines and mediators, although specific data for this compound is limited .

Study 1: Anticancer Activity

A study evaluated the cytotoxicity of various pyrimidine derivatives, including this compound against HCT116 cells. The results indicated significant inhibition of cell proliferation with an IC50 value in the low micromolar range.

Study 2: Mechanistic Insights

Mechanistic studies revealed that treatment with the compound led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells. This shift contributes to enhanced apoptosis in cancer cells .

Data Summary

Biological Activity IC50 (μM) Cell Line Effect
CDK2 Inhibition0.004HCT116G2/M arrest
CDK9 Inhibition0.009HCT116Apoptosis induction
CytotoxicityLow micromolarMCF-7, PC3Reduced proliferation

Q & A

Q. What synthetic methodologies are recommended for synthesizing N4-cyclohexyl-6-methyl-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
  • Step 1 : Nitration of a pyrimidine precursor at the 5-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 2 : Introduction of the cyclohexyl group via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling, requiring anhydrous conditions and ligands like Xantphos for regioselectivity .
  • Step 3 : Functionalization of the N2-position with a tetrahydrofuran-2-ylmethyl group using Mitsunobu or alkylation reactions, optimized with polar aprotic solvents (e.g., DMF) .
  • Critical Quality Control : Intermediate purity is verified via HPLC and LC-MS to monitor nitro group stability and byproduct formation .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the nitro group (δ 8.5–9.0 ppm for aromatic protons adjacent to NO2) and tetrahydrofuran moiety (δ 3.5–4.0 ppm for oxymethylene protons) .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrimidine ring and substituents (e.g., cyclohexyl vs. tetrahydrofuran groups), critical for assessing steric effects .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and nitro group integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles. Strategies include:
  • Standardized Assay Protocols : Use kinase inhibition assays (e.g., ADP-Glo™) with consistent ATP concentrations and incubation times to compare activity across labs .
  • Impurity Profiling : Employ LC-MS/MS to identify trace byproducts (e.g., de-nitrated derivatives) that may antagonize or enhance activity .
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., cyclohexyl vs. aryl groups) to isolate contributions to target binding .

Q. What experimental design considerations are critical for optimizing the compound’s solubility and bioavailability?

  • Methodological Answer :
  • Solubility Screening : Test in biorelevant media (FaSSIF/FeSSIF) at physiological pH. The nitro and tetrahydrofuran groups may require co-solvents (e.g., PEG 400) or cyclodextrin-based formulations .
  • Permeability Assays : Use Caco-2 cell monolayers to assess passive diffusion vs. active transport. The tetrahydrofuran group’s lipophilicity may enhance membrane penetration but reduce aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., nitro reduction pathways) and guide prodrug strategies .

Q. How can computational methods aid in predicting conformational stability and binding modes?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model the compound’s flexibility in solution, focusing on the tetrahydrofuran group’s puckering dynamics and its impact on binding pocket occupancy .
  • Docking Studies : Use software like AutoDock Vina to predict interactions with kinase domains (e.g., hydrogen bonding with hinge regions). Validate with mutagenesis data .
  • QM/MM Calculations : Assess the nitro group’s electronic effects on binding affinity and redox stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.